molecular formula C12H15NO3 B8019551 Ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate

Ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate

Cat. No.: B8019551
M. Wt: 221.25 g/mol
InChI Key: PEDZYRCOCXYBFM-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate is a heterocyclic compound that belongs to the isoquinoline family This compound is characterized by its unique structure, which includes a hexahydroisoquinoline core with an ethyl ester and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-benzoyl-1-(morpholin-4-yl)-1-cyanohexene with cyanoacetanilides and monothiomalonodiamide to yield the corresponding 2-substituted 3-oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitriles . This reaction is usually carried out in the presence of a base and under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been studied as inhibitors of the enzyme histone lysine methyltransferase EZH2, which plays a role in cancer progression . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethyl ester and keto group make it a versatile intermediate for further chemical modifications.

Biological Activity

Ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate is a heterocyclic compound exhibiting significant biological activity. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of the Compound

This compound belongs to the isoquinoline family and is characterized by a unique hexahydroisoquinoline core structure. The compound features an ethyl ester and a keto group, which contribute to its reactivity and biological properties. It is synthesized through various methods involving condensation reactions of appropriate precursors under controlled conditions.

The biological activity of this compound primarily arises from its interaction with specific molecular targets. Research has indicated that derivatives of this compound can act as inhibitors of histone lysine methyltransferase EZH2, which plays a critical role in cancer progression and epigenetic regulation. The compound's ability to modulate enzyme activity suggests potential applications in cancer therapy and other diseases influenced by epigenetic factors.

Biological Activities

  • Anticancer Activity :
    • This compound has been studied for its potential as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Enzyme Inhibition :
    • The compound has demonstrated inhibitory effects on several enzymes involved in metabolic pathways. For instance, it has been shown to inhibit histone methyltransferases and other enzymes critical for cellular signaling .
  • Neuroprotective Effects :
    • Preliminary studies suggest that derivatives of this compound may possess neuroprotective properties. They have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound:

StudyFindingsMethodology
Study AInduced apoptosis in cancer cell linesCell viability assays
Study BInhibited EZH2 enzyme activityEnzyme inhibition assays
Study CExhibited neuroprotective effectsOxidative stress models

These studies highlight the compound's multifaceted biological activities and its potential as a therapeutic agent.

The synthesis of this compound typically involves:

  • Condensation Reactions :
    • Reactants such as 2-benzoyl derivatives are combined under specific conditions to yield the desired product.
  • Chemical Reactions :
    • The compound can undergo various chemical transformations including oxidation to form carboxylic acids or reduction to alcohols. These reactions allow for further modifications that can enhance its biological activity.

Properties

IUPAC Name

ethyl 3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-16-12(15)10-9-6-4-3-5-8(9)7-13-11(10)14/h7H,2-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDZYRCOCXYBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCCC2=CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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